4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate
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Overview
Description
4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an ethylglycyl group attached to a phenyl ring, which is further substituted with a 4-methylbenzene-1-sulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonate: A simpler sulfonate compound with similar chemical properties.
N-Ethylglycine: A related compound with an ethylglycyl group but lacking the sulfonate moiety.
Uniqueness
4-(N-Ethylglycyl)phenyl 4-methylbenzene-1-sulfonate is unique due to its combination of an ethylglycyl group and a sulfonate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
920804-67-7 |
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Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[2-(ethylamino)acetyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-3-18-12-17(19)14-6-8-15(9-7-14)22-23(20,21)16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3 |
InChI Key |
LJQUDCHGVIKONK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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